149146-12-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

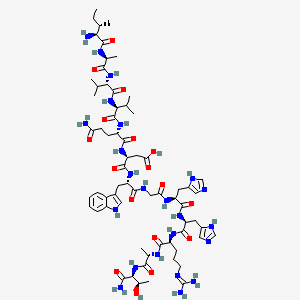

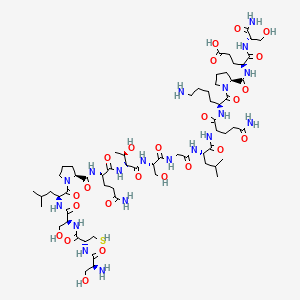

The compound with the Chemical Abstracts Service number 149146-12-3 is known as Secretoneurin (mouse, rat) trifluoroacetate salt. Secretoneurin is a 33-amino acid polypeptide generated by the proteolytic processing of secretogranin II. This compound is notable for its ability to induce dopamine release in the rat striatum in vivo and in vitro, and it exerts a strong chemotactic effect on monocytes and eosinophils .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Secretoneurin involves the proteolytic processing of secretogranin II. This process typically involves the use of specific enzymes that cleave the precursor protein to produce the active polypeptide. The exact conditions and enzymes used can vary, but the process generally requires precise control of pH, temperature, and enzyme concentration to ensure the correct cleavage and folding of the polypeptide .

Industrial Production Methods

Industrial production of Secretoneurin may involve recombinant DNA technology, where the gene encoding secretogranin II is inserted into a suitable expression system, such as bacteria or yeast. The expressed protein is then purified and processed to produce Secretoneurin. This method allows for large-scale production of the compound with high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Secretoneurin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues in the polypeptide.

Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, which can break disulfide bonds and alter the structure of the polypeptide.

Substitution: This reaction involves the replacement of one functional group in the polypeptide with another, which can modify the biological activity of the compound

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, and other oxidizing agents can be used to induce oxidation reactions.

Reducing Agents: Dithiothreitol and beta-mercaptoethanol are commonly used reducing agents.

Substitution Reagents: Various chemical reagents can be used to introduce new functional groups into the polypeptide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds. Substitution reactions can produce modified polypeptides with altered biological activity .

Applications De Recherche Scientifique

Secretoneurin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in neurotransmitter release and chemotaxis.

Medicine: Explored for its potential therapeutic applications in neurological disorders and immune modulation.

Industry: Utilized in the development of diagnostic assays and as a standard in peptide research

Mécanisme D'action

Secretoneurin exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways that result in the release of neurotransmitters, such as dopamine, and the chemotactic migration of immune cells. The exact molecular targets and pathways involved can vary depending on the cell type and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Secretoneurin (rat acetate): Another form of Secretoneurin with similar biological activity.

Secretogranin II: The precursor protein from which Secretoneurin is derived.

Other neuropeptides: Such as neuropeptide Y and substance P, which also play roles in neurotransmitter release and immune modulation

Uniqueness

Secretoneurin is unique in its strong chemotactic effect on monocytes and eosinophils, as well as its ability to induce dopamine release. These properties make it a valuable tool for studying neurotransmitter release and immune cell migration .

Propriétés

Numéro CAS |

149146-12-3 |

|---|---|

Formule moléculaire |

C₁₅₉H₂₅₂N₄₀O₅₈ |

Poids moléculaire |

3651.95 |

Séquence |

One Letter Code: TNEIVEEQYTPQSLATLESVFQELGKLTGPSNQ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-(tetradecanoylamino)pentanediamide](/img/structure/B612455.png)

![(4S)-4-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-1-[(2S)-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B612467.png)